molecular formula C14H10F3N3OS B2942924 2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 400088-18-8

2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile

Cat. No.: B2942924
CAS No.: 400088-18-8
M. Wt: 325.31
InChI Key: BANDJZSDOWCFJG-UHFFFAOYSA-N
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Description

2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a high-quality small molecule designed for biochemical research. Compounds featuring a dihydropyrimidinone core and a sulfur-containing linker, similar to this one, are of significant interest in medicinal chemistry and have been explored for various biological activities, including as potential anticonvulsant agents . The structure incorporates a trifluoromethyl group, a common motif known to enhance metabolic stability and binding affinity in drug discovery. The specific research applications, mechanism of action, and biological data for this particular compound are yet to be determined and characterized in scientific literature. Researchers are encouraged to consult the Certificate of Analysis for lot-specific data. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-20-12(21)6-11(14(15,16)17)19-13(20)22-8-10-5-3-2-4-9(10)7-18/h2-6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANDJZSDOWCFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically starts with commercially available pyrimidine and benzene derivatives.

  • Reaction Steps: : A multi-step process involving nucleophilic substitution, thiol-methylation, and nitrile addition reactions.

  • Conditions: : Reactions are generally carried out under controlled temperatures, often using catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

  • Scale-Up: : For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield.

  • Optimization: : Techniques such as high-pressure liquid chromatography (HPLC) are utilized to purify the compound, maximizing the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Hydrolysis of the Benzonitrile Group

The nitrile group (–C≡N) can undergo hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis : In concentrated sulfuric acid, the nitrile converts to a carboxylic acid (–COOH) via an intermediate amide stage.

  • Basic Hydrolysis : With aqueous NaOH, the nitrile forms a carboxylate salt, which can be acidified to yield the free carboxylic acid.

Example :

Reaction ConditionProductNotes
H₂SO₄ (conc.), H₂O, ΔBenzoic acid derivativeRequires high temperatures
NaOH (aq.), H₂O₂, ΔSodium carboxylateFollowed by HCl acidification

Oxidation of the Sulfanyl Linker

The sulfanyl (–S–) bridge is susceptible to oxidation:

  • Mild Oxidants (e.g., H₂O₂) : Yield sulfoxide (–SO–).

  • Strong Oxidants (e.g., mCPBA) : Yield sulfone (–SO₂–).

Example :

Oxidizing AgentProductOxidation State
H₂O₂ (30%)Sulfoxide+2
mCPBASulfone+4

This reactivity is consistent with thioether analogs in pyrimidinone systems .

Pyrimidinone Ring Reactivity

The pyrimidinone core exhibits dual reactivity due to its keto-enol tautomerism and electron-withdrawing trifluoromethyl group:

  • Nucleophilic Substitution : The 6-oxo group can act as a leaving site under basic conditions. For example, reaction with amines may replace the oxygen with an amino group.

  • Electrophilic Aromatic Substitution : The electron-deficient pyrimidinone ring may undergo halogenation or nitration at specific positions.

Example :

ReactionReagentProduct
AminationNH₃, K₂CO₃2-Amino-pyrimidine derivative
BrominationBr₂, FeBr₃5-Bromo-pyrimidinone

Trifluoromethyl Group Stability

The –CF₃ group is highly stable under most conditions but can participate in:

  • Radical Reactions : Under UV light, it may abstract hydrogen atoms.

  • Nucleophilic Displacement : In rare cases, strong nucleophiles (e.g., Grignard reagents) may displace the trifluoromethyl group if activated by adjacent electron-withdrawing substituents .

Stability and Degradation

  • Photodegradation : Exposure to UV light leads to cleavage of the sulfanyl bridge, forming pyrimidinone and benzonitrile fragments.

  • Hydrolytic Degradation : In aqueous buffers (pH > 9), the pyrimidinone ring undergoes hydrolysis to yield urea derivatives .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsProducts
BenzonitrileHydrolysisH₂SO₄/NaOHCarboxylic acid/carboxylate
Sulfanyl linkerOxidationH₂O₂/mCPBASulfoxide/sulfone
Pyrimidinone coreAminationNH₃, base2-Amino-pyrimidine
–CF₃Radical substitutionUV lightHydrogen abstraction products

Scientific Research Applications

Chemistry

  • Catalysis: : Functions as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.

  • Organic Synthesis: : Serves as an intermediate in the preparation of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its binding affinity.

  • Biological Probes: : Used in studies to understand biochemical pathways.

Medicine

  • Drug Development: : Investigated for its potential therapeutic effects, particularly in treating cancers or inflammatory diseases.

  • Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion profiles.

Industry

  • Material Science: : Utilized in the development of advanced materials with specific electronic properties.

  • Agrochemicals: : Examined as a potential active ingredient in pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, thereby inhibiting or modulating the activity of these targets. The trifluoromethyl and nitrile groups play crucial roles in this binding process, enhancing the compound's specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s pyrimidine core distinguishes it from pyridine (e.g., ) or thiazolo-pyrimidine derivatives (e.g., ). Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Pyrimidine 1-Methyl, 4-CF₃, 6-oxo, sulfanylmethyl-benzenecarbonitrile ~352 g/mol* High lipophilicity (CF₃), potential metabolic stability
2-({1-Allyl-6-oxo-4-CF₃-1,6-dihydro-2-pyrimidinylsulfanyl}methyl)benzenecarbonitrile (CAS 866143-17-1) Pyrimidine 1-Allyl (vs. methyl), 4-CF₃, 6-oxo, sulfanylmethyl-benzenecarbonitrile ~378 g/mol Increased steric bulk (allyl) may reduce membrane permeability vs. methyl
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine 4-Phenyl (vs. CF₃), 6-oxo, 2-sulfanyl 229.26 g/mol Lower electron-withdrawing effect (phenyl vs. CF₃); reduced bioactivity potential
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine 2-Methoxyethylsulfanyl, 4-isobutyl, 6-oxo 279.34 g/mol Enhanced solubility (methoxyethyl); isobutyl may increase hydrophobic interactions
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Pyridine 4-Hydroxy, 2-methyl, 6-oxo 150.14 g/mol Smaller ring size (pyridine) alters electronic density; limited stability

*Estimated based on structural analogs.

Electronic and Steric Effects

  • Trifluoromethyl vs. Phenyl/Alkyl Groups : The 4-CF₃ group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative metabolism compared to 4-phenyl () or 4-isobutyl () analogs.
  • 1-Methyl vs.

Pharmacological and Physicochemical Properties

  • Solubility : The methoxyethylsulfanyl group in improves aqueous solubility, whereas the target compound’s CF₃ and benzenecarbonitrile groups likely favor organic solvents.
  • Biological Activity : Pyrimidine derivatives with sulfanyl linkages (e.g., ) often exhibit chemotherapeutic or pesticidal activity. The target compound’s trifluoromethyl group may enhance bioactivity against resistant strains or targets.

Biological Activity

The compound 2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure

The chemical formula for this compound is C15H13F3N2O3SC_{15}H_{13}F_3N_2O_3S. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a sulfanyl methyl group attached to a benzenecarbonitrile moiety. The presence of these functional groups is critical for its biological activity.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. For instance, the key synthetic route may include the formation of the pyrimidine core followed by the introduction of the sulfanyl and benzenecarbonitrile groups through nucleophilic substitution reactions. Specific methodologies include:

  • Formation of the Pyrimidine Ring : Utilizing 1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl derivatives.
  • Sulfanylmethyl Group Introduction : Achieved via reaction with thiol compounds.
  • Final Coupling to Benzenecarbonitrile : This step typically involves coupling reactions that can be facilitated by various coupling agents.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through pathways involving ERK signaling and CD44 downregulation .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Research indicates that derivatives of pyrimidine can inhibit viral replication, particularly against RNA viruses such as HIV and influenza. The mechanism often involves interference with viral RNA synthesis or protein translation processes .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed as well. For instance, certain pyrimidine derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes . The IC50 values for related compounds suggest potent inhibition at low concentrations.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antitumor Efficacy in Xenograft Models : A study demonstrated that a structurally similar compound significantly reduced tumor growth in mouse xenograft models when administered in combination with standard chemotherapy agents .
  • Mechanistic Studies on Antiviral Activity : Another study explored the mechanism by which pyrimidine derivatives inhibit viral replication, revealing that they disrupt viral protein synthesis pathways .

Data Table: Biological Activities Overview

Activity TypeRelated CompoundMechanism of ActionIC50/EC50 Values
AntitumorSimilar PyrimidineInduces apoptosis via ERK pathwayIC50 = 20 nM
AntiviralPyrimidine DerivativeInhibits viral RNA synthesisEC50 = 50 nM
Enzyme InhibitionDPP-IV InhibitorBlocks enzyme activityIC50 = 18 nM

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